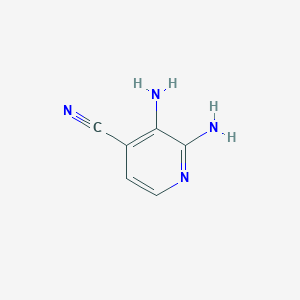

2,3-Diaminopyridine-4-carbonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3-diaminopyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c7-3-4-1-2-10-6(9)5(4)8/h1-2H,8H2,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZHXAWMCDVOKTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C#N)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in 2,3-Diaminopyridine-4-carbonitrile Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular framework.

Proton (¹H) NMR spectroscopy of aminopyridines reveals characteristic chemical shifts for the protons on the pyridine (B92270) ring and the amino groups. In a related compound, 2,3-diaminopyridine (B105623), the protons of the pyridine ring appear as distinct signals, and the amino group protons also produce their own resonance. For instance, in a study of 2,6-diaminopyridine (B39239), the amine group showed a single peak, while the two CH protons of the pyridine ring also resulted in one peak. tandfonline.com The specific chemical shifts are influenced by the electronic environment of each proton.

Table 1: Predicted ¹H NMR Chemical Shifts for a Related Compound (3,4-Diaminopyridine)

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| H-2 | 7.37 |

| H-5 | 6.58 |

| H-6 | 7.37 |

Data sourced from predicted spectra and may vary from experimental values. hmdb.ca

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would be expected to produce a distinct signal. In the analysis of a similar compound, 2,6-diaminopyridine, the C3 carbon was observed at 145.09 ppm, while the C1 and C5 carbons were found at 165.14 ppm, and the C2 and C4 carbons at 98.46 ppm. tandfonline.com Experimental values for this compound were noted at 158.28, 139.57, and 96.69 ppm, respectively. tandfonline.com The chemical shift of the carbon atom in the nitrile group is also a key diagnostic feature.

Table 2: Experimental ¹³C NMR Chemical Shifts for a Related Compound (3,4-Diaminopyridine in DMSO-d₆)

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C2 | 131.18 |

| C3 | 141.73 |

| C4 | 135.77 |

| C5 | 108.86 |

| C6 | 139.89 |

Note: These values are for 3,4-diaminopyridine (B372788) and serve as an illustrative example. nih.gov

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning proton and carbon signals. A COSY spectrum reveals correlations between coupled protons, helping to establish the connectivity of the pyridine ring protons. ipb.pt An HSQC or HMQC (Heteronuclear Multiple Quantum Coherence) spectrum correlates each proton with the carbon atom to which it is directly attached, providing a definitive link between the ¹H and ¹³C NMR data. harvard.edu NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to identify protons that are close in space, further confirming the regiochemistry of the amino and carbonitrile substituents. ipb.pt

Infrared (IR) and Raman Spectroscopic Investigations

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by probing their vibrational modes.

The IR and Raman spectra of this compound are expected to show characteristic absorption bands corresponding to the various functional groups.

N-H Stretching: The amino groups (NH₂) will exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹. tandfonline.com

C≡N Stretching: A sharp, intense absorption band for the nitrile group (C≡N) is expected in the region of 2220-2260 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the pyridine ring (C=C and C=N bonds) will appear in the 1400-1650 cm⁻¹ region. researchgate.net

N-H Bending: The bending vibrations (scissoring) of the amino groups are typically observed around 1600 cm⁻¹. nih.gov

Detailed vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), allows for the precise assignment of each observed band to a specific molecular motion. For example, in a study of 4-aminopyridine (B3432731), which has a C₂ᵥ symmetry, 33 normal modes of vibration were identified. researchgate.net

Table 3: Key IR Absorption Bands for Related Aminopyridine Structures

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (NH₂) | Asymmetric & Symmetric Stretching | 3300-3500 tandfonline.com |

| Nitrile (C≡N) | Stretching | ~2240 |

| Pyridine Ring | C=C, C=N Stretching | 1400-1650 researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. ichemc.ac.lk The absorption of UV-Vis radiation results in electronic transitions of the outer electrons. ichemc.ac.lk

The UV-Vis spectrum of this compound is characterized by electronic transitions involving the π electrons of the pyridine ring and the non-bonding (n) electrons of the amino groups. The primary transitions expected are π → π* and n → π*. davuniversity.org

π → π Transitions:* These transitions, involving the excitation of electrons from π bonding orbitals to π* anti-bonding orbitals, are typically of high intensity and occur at shorter wavelengths. davuniversity.org For pyridine itself, a π → π* transition is observed around 251 nm. The presence of amino and cyano substituents will influence the exact position and intensity of these bands.

n → π Transitions:* These involve the promotion of a non-bonding electron from a nitrogen atom to a π* anti-bonding orbital of the pyridine ring. davuniversity.org These transitions are generally of lower intensity compared to π → π* transitions and appear at longer wavelengths. davuniversity.org For pyridine, the n → π* transition is found at approximately 270 nm.

The conjugation of the nitrile group with the pyridine ring, along with the electron-donating amino groups, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine. uobabylon.edu.iq

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2,3-diaminopyridine |

| 2,6-diaminopyridine |

| 3,4-Diaminopyridine |

| 4-aminopyridine |

| Pyridine |

| 2-amino-3-nitropyridine |

| 2,5-dibromo-3,4-diaminopyridine |

| 3,4-diaminopyridine-2,5-dicarbonitrile |

| 2-chloro-3,4-diaminopyridine |

| 1H-pyrazole-3-carboxamide |

| 3H-imidazo[4,5-b] pyridine |

| 2,3-furandione |

| 1H-pyrazole-3-carboxylic acid |

| 1H-pyrazole-3-carboxylic acid chloride |

| 2,6-dichloro-4-nitrophenol |

| o-vanillin |

| 2,7-dihydroxynaphthalene |

| Indole-3-carboxylic acid |

| 5-Amino-3-(4-hydroxy-3-methoxyphenyl)-1- isonicotinoyl-2,3-dihydro-1H-pyrazole-4-carbonitrile |

| 3-amino-2-bromopyridine |

| 4-amino-2-bromopyridine |

| 2-amino picoline |

| 3-methylpyridine |

| 4-methylpyridine |

| 4-phenylpyridine |

| 3-chloropyridine |

| 2,3,5,6 Tetrafluoro-4-pyridinecarbonitrile |

Mass Spectrometry for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. This information is crucial for confirming the molecular weight of a compound and can provide insights into its elemental composition and structure. For this compound (C₆H₆N₄), mass spectrometry serves as a primary tool for its molecular characterization. The technique involves ionizing the molecule and then separating the resulting ions based on their m/z ratio.

Predicted mass spectrometry data indicates that this compound can be observed as various adducts in the mass spectrum. uni.lu The most common of these is the protonated molecule, [M+H]⁺. Other potential adducts include those formed with sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium (B1175870) ([M+NH₄]⁺), as well as deprotonated ([M-H]⁻) and other complex ions. uni.lu The presence and relative abundance of these adducts can be influenced by the ionization method and the sample matrix.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unambiguous identification of chemical compounds. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence.

For this compound, which has a molecular formula of C₆H₆N₄, the theoretical monoisotopic mass is 134.05925 Da. uni.lu HRMS analysis would be expected to yield a measured mass very close to this theoretical value. For instance, the predicted m/z for the protonated molecule ([M+H]⁺) is 135.06653. uni.lu The high accuracy of HRMS helps to distinguish the target compound from other molecules that may have the same nominal mass but a different elemental formula. This level of precision is critical in synthetic chemistry and metabolomics to confirm the identity of a synthesized compound or a detected metabolite.

The table below summarizes the predicted collision cross-section (CCS) values for various adducts of this compound. CCS is a measure of the ion's size and shape in the gas phase and provides an additional parameter for confident identification.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 135.06653 | 128.2 |

| [M+Na]⁺ | 157.04847 | 138.4 |

| [M-H]⁻ | 133.05197 | 129.7 |

| [M+NH₄]⁺ | 152.09307 | 145.7 |

| [M+K]⁺ | 173.02241 | 136.1 |

| [M+H-H₂O]⁺ | 117.05651 | 115.2 |

| [M+HCOO]⁻ | 179.05745 | 149.1 |

Data sourced from PubChem predictions. uni.lu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a molecule's physical and chemical properties.

As of the latest available data, a specific single-crystal X-ray structure for this compound has not been reported in the searched literature. However, the crystal structures of closely related compounds, such as 2,3-diaminopyridinium (2E,4E)-hexa-2,4-dienoate, have been determined. nih.gov In this related salt, the 2,3-diaminopyridine molecule is protonated at the pyridine nitrogen atom, and the resulting cation is essentially planar. nih.gov The crystal structure is stabilized by a network of hydrogen bonds. nih.gov

Should a single crystal of this compound be grown, X-ray diffraction analysis would be expected to reveal:

The planarity of the pyridine ring.

The specific bond lengths of the C-C, C-N, and C≡N bonds.

The bond angles within the molecule.

The nature of intermolecular interactions, such as hydrogen bonding involving the amino groups and the nitrile nitrogen, as well as potential π-π stacking between the pyridine rings.

This information would be invaluable for understanding the solid-state packing of the molecule and for rationalizing its macroscopic properties.

The table below presents crystallographic data for a related compound, 2,3-diaminopyridinium (2E,4E)-hexa-2,4-dienoate, to illustrate the type of information that can be obtained from an X-ray crystallography study.

| Parameter | Value |

|---|---|

| Chemical Formula | C₅H₈N₃⁺·C₆H₇O₂⁻ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.0440 (3) |

| b (Å) | 10.6964 (3) |

| c (Å) | 12.4632 (4) |

| β (°) | 94.947 (2) |

| Volume (ų) | 1201.18 (6) |

Data for 2,3-diaminopyridinium (2E,4E)-hexa-2,4-dienoate. nih.gov

Computational Chemistry and Theoretical Investigations of 2,3 Diaminopyridine 4 Carbonitrile

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to understanding the behavior of molecules. These methods use the principles of quantum mechanics to model electronic structure and predict molecular properties. The choice of method often involves a trade-off between computational cost and accuracy, with different approaches being suitable for different research objectives. For a molecule like 2,3-Diaminopyridine-4-carbonitrile, a combination of methods can provide a comprehensive theoretical profile.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational efficiency. Unlike methods that calculate the complex wave function of a many-electron system, DFT determines the electronic properties based on the electron density, a simpler, three-dimensional quantity. This approach has been widely used to compute the electronic structure and properties of molecules in both ground and excited states.

A popular and effective DFT method for modeling organic molecules is the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. When paired with a suitable basis set, such as 6-311++G(d,p), B3LYP can provide reliable predictions of molecular geometries, vibrational frequencies, and electronic properties. For pyridine (B92270) derivatives, DFT calculations are routinely used to optimize molecular geometries, analyze frontier molecular orbitals (HOMO and LUMO) to understand chemical reactivity, and calculate molecular electrostatic potential (MEP) maps to identify sites susceptible to electrophilic or nucleophilic attack.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods are based on the Hartree-Fock (HF) approximation, which solves the Schrödinger equation for a multi-electron system by assuming that each electron moves in the average field of all other electrons.

While the HF method itself is the simplest form of ab initio calculation, it often serves as a starting point for more sophisticated and accurate approaches that account for electron correlation, such as Møller-Plesset perturbation theory (e.g., MP2). Ab initio methods, particularly at higher levels of theory, can provide highly accurate predictions of molecular properties. They are often employed for comprehensive conformational analyses of flexible molecules, allowing researchers to determine the relative energies and populations of different conformers. For a molecule with rotatable amino groups like this compound, ab initio calculations can elucidate the preferred orientations of these substituents.

Semi-empirical methods are based on the Hartree-Fock formalism but incorporate several approximations and parameters derived from experimental data to simplify the calculations. This parameterization makes them significantly faster than ab initio or DFT methods, allowing for the study of very large molecular systems.

Common semi-empirical methods include AM1 (Austin Model 1) and PM3 (Parametric Method 3). These methods are particularly useful for initial conformational searches or for calculations on large molecules where more computationally expensive methods would be prohibitive. While their results can sometimes be less accurate than those from DFT or ab initio calculations, they are valuable for qualitative analyses and for generating initial structures for further refinement with more rigorous methods.

Molecular Structure and Geometry Optimization

A fundamental step in computational chemistry is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved through a process called geometry optimization, where the total energy of the molecule is minimized with respect to the coordinates of its atoms. The resulting structure corresponds to a stationary point on the potential energy surface, representing a stable conformer.

For this compound, geometry optimization would typically be performed using DFT methods, such as B3LYP with a basis set like 6-31+G(d,p) or 6-311++G(d,p), to find the lowest energy structure. The planarity of the pyridine ring and the orientation of the amino and cyano substituents are key features determined through this process.

Once the geometry of this compound is optimized, a detailed analysis of its structural parameters can be performed. This includes extracting the precise values for bond lengths (the distance between two bonded atoms), bond angles (the angle formed by three connected atoms), and dihedral angles (the angle between two planes defined by four atoms). These theoretical values can be compared with experimental data from techniques like X-ray crystallography, if available, to validate the computational model.

Table 1: Representative Theoretical Bond Lengths (Å)

| Bond | Expected Length (Å) |

|---|---|

| C-C (aromatic) | 1.39 - 1.41 |

| C-N (in ring) | 1.33 - 1.35 |

| C-C (cyano) | 1.44 - 1.46 |

| C≡N (cyano) | 1.15 - 1.17 |

Table 2: Representative Theoretical Bond Angles (°)

| Angle | Expected Value (°) |

|---|---|

| C-C-C (in ring) | 118 - 121 |

| C-N-C (in ring) | 117 - 119 |

| N-C-C (in ring) | 120 - 123 |

| C-C-CN | 120 - 122 |

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. For this compound, the primary sources of conformational flexibility are the rotations around the C-N bonds of the two amino groups.

A computational conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting structure. This allows for the identification of the lowest-energy (most stable) conformers and the energy barriers between them. Such an analysis would reveal the preferred orientations of the amino groups relative to the pyridine ring and each other, which can be influenced by factors like intramolecular hydrogen bonding or steric hindrance. A comprehensive conformational search for this molecule has not been reported in the surveyed scientific literature.

Vibrational and Electronic Spectral Simulations

Time-Dependent DFT (TD-DFT) for UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to predict the electronic absorption spectra (UV-Vis) of molecules. tandfonline.com It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. mdpi.com This method has been successfully applied to a wide range of organic molecules, providing results that often show good agreement with experimental data. mdpi.comrsc.org

For pyridine derivatives, TD-DFT calculations are instrumental in assigning the nature of electronic transitions, such as π → π* or n → π* transitions. rsc.org For instance, in a study on 3,4-diaminopyridine (B372788) complexed with 2,6-dichloro-4-nitrophenol, TD-DFT calculations were used to assign the observed absorption bands to specific molecular orbital transitions. nih.gov The calculations, performed in the gas phase and with solvent effects, identified a band around 380-406 nm as the HOMO→LUMO transition. nih.gov Similarly, theoretical studies on 4-aminopyridine (B3432731) and 2,6-diaminopyridine (B39239) have utilized TD-DFT to calculate UV-Vis spectra in various solvents, comparing them with experimental results to validate the computational approach. tandfonline.comresearchgate.net

While specific TD-DFT studies on this compound are not extensively documented in the provided literature, calculations on analogous compounds provide a framework for expected results. A typical TD-DFT study on this molecule would involve optimizing the ground state geometry using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), followed by the calculation of excited states to generate a theoretical spectrum. tandfonline.com

Table 1: Representative TD-DFT Calculated Electronic Transitions for a Diaminopyridine Derivative (Note: This data is illustrative, based on a study of a 3,4-diaminopyridine complex to demonstrate typical TD-DFT output) nih.gov

| Observed λmax (nm) | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| 406 | 379.5 | 0.321 | HOMO → LUMO (99%) | π → π |

| 275 | 272.3 | 0.098 | HOMO → LUMO+3 (87%) | π → π |

Solvent Effects Modeling

The surrounding solvent medium can significantly influence the electronic and spectroscopic properties of a molecule. Computational models are essential for understanding these solute-solvent interactions. The Polarizable Continuum Model (PCM) is one of the most common implicit solvation models, where the solvent is treated as a continuous dielectric medium. rsc.org This approach is effective for modeling the bulk electrostatic effects of the solvent on the solute. rsc.org

Theoretical studies on aminopyridines frequently employ PCM to simulate spectra in different solvents and compare them with experimental solvatochromic shifts. tandfonline.comresearchgate.net For example, investigations on 2,6-diaminopyridine calculated UV-Vis spectra in methanol (B129727) and DMSO using the PCM model to understand how solvent polarity affects the electronic transitions. tandfonline.com

For more specific interactions, such as hydrogen bonding, a mixed or explicit solvent model may be used. rsc.org In this approach, a few solvent molecules are explicitly included in the quantum mechanical calculation along with the solute, and this entire cluster is then embedded within a dielectric continuum (PCM). rsc.org This allows for a more accurate description of phenomena like proton transfer or strong hydrogen bonding, which are critical in the chemistry of diaminopyridines. nih.govnih.gov In a study on a 3,4-diaminopyridine complex, calculations were performed in both the gas phase and in the presence of solvents (Ethanol and Acetonitrile) to demonstrate how the medium facilitates complete proton transfer, a process not observed in the gas phase. nih.gov

Mechanistic Reaction Pathway Studies

Computational chemistry is indispensable for elucidating complex reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface can be mapped out, revealing the most likely reaction pathway.

A key goal of mechanistic studies is the identification of short-lived intermediates and the high-energy transition states that connect them. DFT calculations are used to optimize the geometries of these species and confirm their nature through frequency analysis (a transition state has exactly one imaginary frequency).

For reactions involving pyridine and nitrile functionalities, theoretical studies have successfully characterized these critical points. For example, in the synthesis of pyrido[2,3-d]pyrimidines, a process that can involve diaminopyridine precursors, computational studies have elucidated the multi-step mechanism involving Knoevenagel condensation, Michael addition, and cyclization, identifying the key intermediates and transition states for each step. nih.gov In a quantum chemical study of a reaction forming a dihydrothiophene ring, the mechanism was shown to proceed through a sequence of transition states (TS) and intermediates (I), with calculated activation energies for each step. nih.gov The process involved nucleophilic addition, proton transfer, and elimination steps, each with a distinct, computationally identified transition state structure. nih.gov

Table 2: Calculated Activation Energies for a Multi-Step Reaction Pathway (Note: Data from a theoretical study on a dihydrothiophene synthesis, illustrating the identification of transition states and intermediates) nih.gov

| Step | Species | Description | Activation Energy (kJ/mol) |

| 1 | TS1.1 / TS2.1 | Nucleophilic addition / Ring closure | 46.6 - 54.5 |

| 2 | I1.1 / I2.1 | Anionic Intermediate | - |

| 3 | TS1.2 / TS2.2 | Proton Transfer | - |

| 4 | I1.2 / I2.2 | Intermediate Product | - |

| 5 | TS1.3 / TS2.3 | Elimination of HNCS | 63.4 - 77.2 |

Proton transfer is a fundamental process in the reactions of aminopyridines. The presence of multiple basic nitrogen atoms (both amino and pyridine ring nitrogens) in this compound makes it an interesting subject for proton transfer studies. Theoretical investigations can determine the preferred site of protonation and map the energy profile of proton transfer between different atoms.

Studies on related diaminopyridines show that proton transfer can be either an intramolecular process or mediated by solvent molecules or other reactants. nih.govpku.edu.cn DFT calculations on 3,4-diaminopyridine complexed with a phenol (B47542) derivative revealed that the solvent plays a crucial role in enabling a complete proton transfer from the phenolic oxygen to the pyridine nitrogen. nih.gov In the gas phase, only a weak hydrogen bond is formed, but in polar solvents, the calculated potential energy surface shows a clear proton transfer to form an ion pair. nih.gov Similar studies on 2-aminopyridine (B139424) have also investigated the formation of proton-transfer complexes. researchgate.net These studies often analyze changes in bond lengths (e.g., O-H and N-H distances) and atomic charges to confirm the extent of proton transfer. nih.gov

The amino groups of this compound are nucleophilic and can participate in addition reactions. The adjacent nitrile group provides a site for subsequent intramolecular cyclization, a common strategy for synthesizing fused heterocyclic systems like pyrido[2,3-d]pyrimidines. nih.gov

Computational studies can model the entire reaction coordinate for a nucleophilic attack followed by cyclization. This involves locating the transition state for the initial bond formation (e.g., N-C bond) and the subsequent transition state for the ring-closing step. Theoretical analysis of a reaction involving a Michael-type addition followed by intramolecular cyclization identified the transition states for the C-C bond formation and subsequent proton transfers leading to the final product. nih.gov In other systems, metal ions have been shown to promote the nucleophilic addition of diamines to nitrile groups, leading to cyclization; this process involves the formation of intermediates that can be modeled computationally. researchgate.net The mechanism often proceeds in a stepwise manner, with the addition of the diamine followed by the cyclization step. researchgate.net

Beyond identifying the reaction pathway, computational studies provide quantitative kinetic and thermodynamic data. The calculated energy difference between reactants and products gives the enthalpy of reaction (ΔH), determining if a reaction is exothermic or endothermic. The energy difference between the reactants and the highest-energy transition state provides the activation energy (Ea), which governs the reaction rate. nih.gov

For complex, multi-step reactions, the step with the highest activation energy is identified as the rate-determining step. nih.gov For instance, in a theoretical investigation of pyrido[2,3-d]pyrimidine (B1209978) synthesis, the free energy barriers for each elementary step were calculated, allowing for the identification of the kinetically most challenging step. nih.gov Thermodynamic and kinetic analyses are crucial for understanding reaction feasibility and for optimizing reaction conditions. mdpi.com While specific kinetic studies on this compound are sparse, the principles derived from theoretical studies on related heterocyclic syntheses are directly applicable. nih.govnih.gov These studies often use transition state theory to calculate reaction rate constants from the computed free energy of activation. nih.gov

Intermolecular Interactions and Crystal Structure Analysis

The arrangement of molecules in the crystalline state and the non-covalent interactions that govern this organization are crucial for understanding the physicochemical properties of a compound. For this compound, computational methods provide deep insights into its supramolecular architecture.

Hydrogen bonds are the most significant intermolecular interactions governing the crystal packing of aminopyridine derivatives. In the case of 2,3-diaminopyridine (B105623) and its derivatives, the presence of amino groups and the pyridine nitrogen atom allows for the formation of extensive and robust hydrogen-bonding networks.

Theoretical studies on diaminopyridines have shown that the pyridine nitrogen atom is a strong hydrogen bond acceptor, leading to the formation of N–H···N(pyridine) hydrogen bonds, which are often the strongest intermolecular interactions in these crystal structures epa.gov. The amino groups, being amphiphilic in hydrogen bonding, can act as both donors and acceptors epa.gov.

In the crystal structure of 2,3-diaminopyridine itself, a combination of N–H···N(lp) (where lp is the lone pair of the amino nitrogen) and N–H···N(pyridine) hydrogen bonds creates a helical primary basic structural motif. This arrangement further organizes into a double helical secondary motif, a structure noted for its similarity to the double helix of DNA epa.gov.

For derivatives such as 2,3-diaminopyridinium salts, these hydrogen bonding capabilities are expanded. For instance, in the crystal structure of 2,3-diaminopyridinium 3-carboxy-4-hydroxybenzenesulfonate monohydrate, the ion pairs and water molecules are interconnected by a dense three-dimensional network of N–H···O, O–H···O, and C–H···O hydrogen bonds nih.gov. This highlights the versatility of the diaminopyridine scaffold in forming complex supramolecular assemblies. Given the structure of this compound, it is expected that its crystal structure would be dominated by N–H···N interactions, involving both the pyridine nitrogen and the nitrile nitrogen, as well as N–H···N hydrogen bonds between the amino groups of adjacent molecules, leading to the formation of dimers, chains, or more complex 3D networks.

| Potential Hydrogen Bond Type | Donor | Acceptor | Significance in Diaminopyridines |

| N–H···N(pyridine) | Amino Group (N–H) | Pyridine Ring (N) | Typically the strongest intermolecular interaction epa.gov. |

| N–H···N(nitrile) | Amino Group (N–H) | Nitrile Group (C≡N) | A common and significant interaction in cyanopyridines. |

| N–H···N(amino) | Amino Group (N–H) | Amino Group (N) | Contributes to the formation of dimers and chains epa.gov. |

| C–H···O/N | Pyridine Ring (C–H) | Oxygen or Nitrogen Atoms | Weaker interactions that contribute to overall packing stability nih.gov. |

2,3-Diaminopyridine can act as an electron donor in the formation of charge-transfer (CT) complexes with suitable electron acceptors. These interactions involve the transfer of electron density from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor, resulting in the formation of a new, colored species.

Spectrophotometric investigations have confirmed the ability of 2,3-diaminopyridine (2,3-DAP) to form stable CT complexes with π-electron acceptors like chloranilic acid (CHA) and 2,5-dihydroxy-p-benzoquinone (DHBQ) in ethanol (B145695) nih.gov. The formation of these complexes is characterized by the appearance of new absorption bands in the visible region of the electronic spectrum.

Studies using Job's method of continuous variation and photometric titrations have established a 1:1 stoichiometric ratio for the complexes formed between 2,3-DAP and acceptors like CHA and DHBQ nih.gov. The stability of these complexes has been quantified by determining their formation constants (KCT) and molar extinction coefficients (ε). For example, the CT complex between 2,3-diaminopyridine and chloranilic acid has been synthesized and characterized both experimentally and theoretically, confirming a stable 1:1 complex involving both charge and proton transfer researchgate.net.

The thermodynamic and electronic parameters of these CT complexes have been calculated, including the charge transfer energy (ECT), ionization potential (IP) of the donor, and dissociation energy (W) of the complex. These values indicate the formation of stable CT complexes nih.gov. Solid-state characterization of the synthesized CT complexes using techniques like FTIR and ¹H NMR has provided further evidence for the charge and proton transfer from the acceptor to the donor molecule nih.govresearchgate.net. The presence of the electron-donating amino groups on the pyridine ring enhances the donor capability of the molecule.

| Acceptor Molecule | Solvent | Stoichiometry (Donor:Acceptor) | Key Findings |

| Chloranilic Acid (CHA) | Ethanol | 1:1 | Formation of a stable CT complex involving both proton and electron transfer nih.govresearchgate.net. |

| Dihydroxy-p-benzoquinone (DHBQ) | Ethanol | 1:1 | Spectrophotometric evidence of stable CT complex formation nih.gov. |

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as the normalized contact distance (dnorm) onto the surface, it is possible to identify regions of significant intermolecular contacts. The associated 2D fingerprint plots provide a quantitative summary of these interactions, breaking them down by atom-pair contacts.

While a specific Hirshfeld surface analysis for this compound is not available in the cited literature, extensive studies on structurally related aminopyridine-carbonitrile derivatives provide a clear indication of the expected interaction patterns nih.goviucr.orgnih.goviucr.org.

In these systems, the most significant contributions to the crystal packing invariably come from H···H contacts, often accounting for a large percentage of the total Hirshfeld surface area. Other crucial interactions include C···H/H···C, O···H/H···O, and N···H/H···N contacts iucr.orgiucr.org. The dnorm maps for these compounds typically show bright red spots corresponding to strong hydrogen bonds, such as N–H···O and N–H···N interactions nih.govnih.gov.

The 2D fingerprint plots of these related molecules can be delineated to show the percentage contribution of each specific contact type. This quantitative analysis allows for a detailed comparison of the packing environments. For example, in similar structures, the following contributions have been observed:

| Interaction Type | Typical Percentage Contribution | Description |

| H···H | 30-50% | Represents the most abundant contacts on the surface, arising from van der Waals forces iucr.orgiucr.orgresearchgate.net. |

| C···H/H···C | 18-21% | Indicates C–H···π or other C–H related interactions, crucial for packing nih.goviucr.org. |

| O···H/H···O | 10-16% | Corresponds to N–H···O or C–H···O hydrogen bonds, if applicable nih.goviucr.org. |

| N···H/H···N | 11-12% | Represents the key N–H···N hydrogen bonds that often direct the supramolecular assembly nih.goviucr.org. |

These analyses demonstrate that a combination of strong hydrogen bonds and weaker van der Waals interactions collectively stabilizes the crystal lattice of aminopyridine-carbonitrile compounds.

Atoms in Molecules (AIM): The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density into atomic basins wikipedia.orgwiley-vch.de. This partitioning allows for the quantitative analysis of chemical bonds and intermolecular interactions based on the topology of the electron density, ρ(r). A key feature of this analysis is the identification of bond critical points (BCPs), which are points of minimum electron density between two interacting atoms researchgate.net. The properties at these BCPs, such as the electron density (ρBCP) and its Laplacian (∇²ρBCP), provide insight into the nature of the interaction. For hydrogen bonds, which are critical in the crystal packing of this compound, AIM analysis can quantify their strength and nature (e.g., electrostatic vs. covalent character).

Electron Localization Function (ELF): The Electron Localization Function (ELF) is a measure of the probability of finding an electron in the neighborhood of a reference electron with the same spin wikipedia.org. It provides a chemically intuitive map of electron localization, clearly distinguishing core electrons, valence electrons, covalent bonds, and lone pairs wikipedia.org. ELF values range from 0 to 1, where a value close to 1 indicates high electron localization (as in lone pairs or covalent bonds), and a value of 0.5 corresponds to a uniform electron gas-like distribution stackexchange.com. In the context of intermolecular interactions, ELF analysis can be used to characterize the electronic changes upon the formation of hydrogen bonds or other non-covalent contacts researchgate.net. The topology of the ELF field, with its basins and attractors, provides a detailed picture of the electronic structure and bonding within the molecule and the crystal jussieu.fr.

While specific AIM and ELF analyses for this compound are not detailed in the provided search results, these theoretical tools are fundamental for a deep understanding of its electronic structure and intermolecular bonding.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics, stability, and intermolecular interactions of a molecule in various environments, such as in solution or in a crystal lattice.

For a molecule like this compound, MD simulations can be employed to:

Explore Conformational Space: To identify the most stable conformations of the molecule and the energy barriers between them.

Analyze Solvation Effects: To understand how the molecule interacts with solvent molecules and how this affects its structure and properties.

Study Intermolecular Interactions: To simulate the formation and dynamics of hydrogen-bonding networks and other non-covalent interactions in the condensed phase.

Investigate Binding Mechanisms: In the context of medicinal chemistry, MD simulations are used to study the binding of a ligand to a biological target, such as a protein. For instance, MD simulations have been used to investigate the binding behavior of 2-aminopyridine derivatives to protein kinases, providing insights into the stability of the ligand-protein complex and the key interacting residues tandfonline.com. Such studies often analyze parameters like the root-mean-square deviation (RMSD) to assess the stability of the simulation and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule or protein tandfonline.com.

Although specific MD simulation studies on this compound were not found, the application of this technique to similar aminopyridine systems demonstrates its utility in providing a dynamic picture of molecular behavior that complements the static information obtained from crystal structure analysis and quantum chemical calculations tandfonline.commdpi.com.

Advanced Applications and Research Directions

Role in Advanced Organic Synthesis and Heterocyclic Chemistry

2,3-Diaminopyridine-4-carbonitrile serves as a crucial starting material in the synthesis of a wide array of heterocyclic compounds, some of which possess important biological and materials science applications.

Precursor for Fused Polycyclic Nitrogen Heterocycles

The ortho-diamino functionality of this compound is particularly well-suited for the construction of fused polycyclic nitrogen heterocycles. These complex ring systems are of great interest due to their presence in numerous natural products and pharmaceutically active compounds. nih.gov The adjacent amino groups can readily undergo cyclocondensation reactions with various reagents to form new heterocyclic rings fused to the pyridine (B92270) core.

For instance, pyridopyrazines can be synthesized from pyridine-2,3-diamines. mdpi.comresearchgate.net These reactions often involve condensation with dicarbonyl compounds or their equivalents. The resulting fused systems are scaffolds for developing new therapeutic agents and functional materials. The synthesis of these heterocycles is a key area of research, with ongoing efforts to develop more efficient and selective synthetic methods. nih.govresearchgate.netuzhnu.edu.ua

Table 1: Examples of Fused Heterocycles from Diaminopyridine Derivatives

| Precursor | Reagent | Fused Heterocycle | Reference |

|---|---|---|---|

| 2,3-Diaminopyridine (B105623) | Ethyl Aroylacetates | Pyrido[2,3-b] mdpi.comsigmaaldrich.comdiazepin-4-ones | acs.org |

| 2,3-Diaminopyridine | 4-Hydroxycoumarin, Acetaldehyde, Malononitrile | Pyrano[3,2-c] mdpi.combenzopyran-5-one derivatives | researchgate.net |

Ligands in Organometallic Complexes

The nitrogen atoms of the pyridine ring and the amino groups in this compound can act as donor atoms, allowing the molecule to function as a ligand in organometallic complexes. sigmaaldrich.comgoogle.com Specifically, the 2,3-diamino arrangement can form a stable five-membered chelate ring with a metal center, making it a bidentate ligand. researchgate.net

These organometallic complexes have a wide range of potential applications, including as catalysts in various chemical reactions. lookchem.comfishersci.se The electronic properties of the ligand, influenced by the electron-withdrawing cyano group, can be fine-tuned to modulate the reactivity and stability of the metal complex. Research in this area focuses on synthesizing new complexes and exploring their catalytic activity and potential in materials science. vot.plbohrium.com

Potential in Materials Science Research

The unique electronic and structural features of this compound and its derivatives make them promising candidates for the development of advanced materials with specific optical and electronic properties.

Precursors for Photovoltaic Materials

There is significant interest in using pyridine-fused heterocycles, derived from precursors like this compound, in the development of materials for photovoltaic applications, such as organic solar cells (OSCs). mdpi.comresearchgate.net The 1,2-diamine moiety is a key structural feature for designing fused 1,2,5-thia(selena)diazoles and related scaffolds, which are important components in photovoltaic materials. mdpi.comresearchgate.net

The ability to create donor-acceptor architectures by combining electron-rich diaminopyridine units with electron-deficient moieties is crucial for designing efficient organic photovoltaic materials. The cyano group in this compound further enhances its electron-accepting properties, making it a valuable building block for these applications. researchgate.net

Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are capable of altering the properties of light that passes through them and have applications in technologies like optical switching and data storage. Organic molecules with large hyperpolarizabilities are sought after for their NLO properties. The presence of both electron-donating (amino) and electron-withdrawing (cyano) groups on the pyridine ring of this compound suggests its potential as an NLO material. researchgate.net

Theoretical and experimental studies on similar aminopyridine derivatives have shown promising NLO characteristics. researchgate.netnih.govfrontiersin.org Research in this area involves synthesizing new derivatives of this compound and measuring their NLO properties to understand the structure-property relationships that govern this phenomenon.

Table 2: Investigated NLO Properties of 2,3-Diaminopyridine

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Nonlinear absorption index (β) | ~10⁻³ cm/W | Continuous wave (cw) laser irradiation | researchgate.net |

Analytical Applications and Derivatization Strategies

In analytical chemistry, derivatization is a technique used to modify an analyte to make it more suitable for analysis by a particular method, such as chromatography or mass spectrometry. researchgate.netnih.gov 2,3-Diaminopyridine derivatives can be used as derivatizing agents, particularly for the analysis of carbohydrates and other small molecules. fishersci.sechemicalbook.com

The amino groups of 2,3-diaminopyridine can react with carbonyl groups of analytes to form Schiff bases, which can then be detected more easily. chemicalbook.comresearchgate.net This strategy can improve the sensitivity and selectivity of analytical methods. For example, fluorescently labeled aminopyridines are used to derivatize glycans for high-performance liquid chromatography (HPLC) analysis. researchgate.net While specific applications of this compound itself as a derivatization agent are still emerging, the broader class of diaminopyridines has shown significant utility in this area. researchgate.netnih.gov

Derivatization Reagents for Chromatographic and Spectrometric Analysis

Following an extensive review of scientific literature and chemical databases, there is no specific information available detailing the use of This compound as a derivatization reagent for chromatographic and spectrometric analysis.

Chemical derivatization is a common strategy in analytical chemistry to improve the detection and separation of analytes. researchgate.net This process involves chemically modifying the target compound to enhance its properties for a specific analytical method, such as improving UV absorbance, adding a fluorescent tag, or increasing ionization efficiency for mass spectrometry. researchgate.net Reagents are typically chosen based on their ability to react specifically and completely with a functional group on the analyte under mild conditions. uomustansiriyah.edu.iq

While the ortho-diamine structure of This compound suggests potential reactivity with carbonyl compounds (such as aldehydes and ketones) to form heterocyclic structures, no published research confirms its application as a labeling agent for this purpose in analytical chromatography or spectrometry. uomustansiriyah.edu.iqncert.nic.in

For context, other diaminopyridine compounds, such as 2,3-Diaminopyridine , have been utilized in different analytical and chemical contexts. For instance, 2,3-Diaminopyridine has been used as an internal standard for the analysis of certain polymers by capillary electrophoresis and as a reagent in the synthesis of imidazopyridines and other complex molecules. lookchem.comchemicalbook.comsigmaaldrich.com However, this role is distinct from its use as a derivatization agent to enhance the detectability of other analytes.

The search for derivatization reagents is an active area of research, with many compounds being developed and tested for sensitivity and selectivity. alfa-chemistry.comresearchgate.net At present, the application of This compound in this specific area remains undocumented in scientific literature.

Conclusion and Future Research Perspectives

Summary of Current Research Landscape

The chemical compound 2,3-Diaminopyridine-4-carbonitrile is a significant heterocyclic building block, primarily utilized as a precursor in the synthesis of more complex molecular architectures. Current research is heavily focused on its role in creating fused heterocyclic systems, which are of substantial interest in medicinal chemistry and materials science.

A dominant application of this compound is in the synthesis of imidazo[4,5-b]pyridine derivatives. These compounds are formed through cyclization reactions, often with aldehydes or carboxylic acids, and have shown potential as antibacterial and antifungal agents. nih.govmdpi.com The versatility of the diaminopyridine structure allows for the creation of diverse libraries of compounds with a range of biological activities. rsc.orgresearchgate.net

Furthermore, the aminopyridine scaffold, of which this compound is a member, is recognized for its broad pharmacological potential. rsc.org Derivatives are being investigated for a multitude of therapeutic applications, including as kinase inhibitors for anticancer therapy and as agents targeting various enzymes and cellular receptors. rsc.orgresearchgate.net In materials science, pyridines fused with other heterocyclic rings are being explored for their potential use in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic solar cells. mdpi.com The synthesis of these materials often relies on precursors like diaminopyridines to construct the desired fused-ring structures. mdpi.com

Identification of Knowledge Gaps

Despite its utility as a synthetic intermediate, several knowledge gaps exist in the understanding of this compound.

Reaction Mechanism Details: While the synthesis of fused heterocycles from this precursor is well-documented, detailed mechanistic studies for many of these transformations are lacking. A deeper understanding of reaction intermediates, transition states, and the influence of catalysts could lead to more efficient and selective synthetic methods. mdpi.com

Physicochemical Property Characterization: Comprehensive data on the fundamental physicochemical properties of this compound itself is not extensively available in public literature. uni.lu Detailed characterization of properties such as its precise dissociation constants, solubility in a wider range of solvents, and solid-state crystal structure would be beneficial for optimizing reaction conditions and for computational modeling.

Scope of Biological Activity: Although its derivatives show promise, the intrinsic biological activity of the parent compound, this compound, is not well-explored. Investigating its own potential interactions with biological targets could reveal new therapeutic avenues.

Full Potential in Materials Science: The application of this specific dicarbonitrile-substituted diaminopyridine in materials science is still a relatively nascent field. There is a need to explore how the unique combination of the cyano and amino groups on the pyridine (B92270) ring influences the electronic and photophysical properties of resulting polymers and macrocycles. mdpi.com

Emerging Trends and Prospective Research Areas

Future research on this compound is likely to branch into several promising directions, driven by current trends in chemistry and materials science.

Table 1: Emerging Research Areas for this compound

| Research Area | Focus | Potential Impact |

| Advanced Drug Discovery | Development of highly specific kinase inhibitors and anti-infective agents. rsc.orgrsc.org | New treatments for cancers and drug-resistant infections. |

| Supramolecular Chemistry | Use as a building block for self-assembling structures like metal-organic frameworks (MOFs) or hydrogen-bonded networks. rsc.org | Novel materials for gas storage, separation, or catalysis. |

| Chemosensor Development | Design of fluorescent sensors for detecting metal ions or other analytes. researchgate.net | New analytical tools for environmental monitoring and diagnostics. |

| Organic Electronics | Synthesis of novel conjugated polymers and small molecules for applications in OLEDs, OFETs, and organic photovoltaics. mdpi.comresearchgate.net | More efficient and cost-effective electronic devices. |

One of the most significant emerging trends is the use of such building blocks in the development of materials for green chemistry applications, such as novel corrosion inhibitors. The nitrogen atoms in the pyridine ring can effectively adsorb onto metal surfaces, creating a protective layer. researchgate.netresearchgate.net Another prospective area is its use in the synthesis of proton-transfer complexes, which are crucial for understanding fundamental chemical reactions and have applications in creating new materials with specific electronic properties. nih.gov Furthermore, the development of multicomponent reactions (MCRs) involving this compound could provide rapid and efficient access to complex molecules, aligning with the principles of sustainable chemistry. researchgate.netresearchgate.net

Broader Impact on Chemical Science

The study and application of this compound contribute significantly to the broader field of chemical science. As a versatile precursor, it provides synthetic chemists with a reliable tool to access complex heterocyclic scaffolds. This is particularly important in medicinal chemistry, where the imidazo[4,5-b]pyridine and related structures are considered "privileged scaffolds" due to their frequent appearance in bioactive compounds. nih.govrsc.org

Research into this compound and its reactions expands the synthetic toolkit available to chemists, potentially leading to the discovery of new reactions and more efficient synthetic routes. mdpi.com The exploration of its derivatives in materials science pushes the boundaries of organic electronics and functional materials, contributing to the development of next-generation technologies. mdpi.comnih.gov

Ultimately, the continued investigation of specialized building blocks like this compound is crucial for advancing our ability to design and create novel molecules with tailored functions. This underpins progress in numerous scientific disciplines, from drug discovery and diagnostics to electronics and sustainable technologies, highlighting the central role of synthetic chemistry in solving complex scientific challenges.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.